H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
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Overview
Description
Anemonia sulcata. This compound is a peptide toxin that acts as a specific inhibitor of potassium channels, particularly targeting the Kv3.4 channel . H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has garnered significant interest due to its potential neuroprotective effects and its ability to modulate ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is synthesized through peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain. The specific sequence of blood depressing substance 1 is: Ala-Ala-Pro-Cys-Phe-Cys-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys-Tyr-Lys-Trp-Pro-Asn-Ile-Cys-Cys-Tyr-Pro-His . The synthesis requires careful control of reaction conditions to ensure the correct formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .
Industrial Production Methods
Industrial production of blood depressing substance 1 involves large-scale peptide synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of the peptide chain. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation under controlled pH conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethylmaleimide.
Major Products Formed
The major products formed from these reactions include various analogs and fragments of blood depressing substance 1, which are used to study its structure-activity relationships and to develop potential therapeutic agents .
Scientific Research Applications
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and modulation.
Biology: Investigated for its role in modulating neuronal activity and apoptosis.
Medicine: Explored for its potential neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the development of ion channel modulators and neuroprotective agents
Mechanism of Action
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH exerts its effects by specifically inhibiting the Kv3.4 potassium channel. This inhibition prevents the enhancement of Kv3.4 activity induced by amyloid-β peptide, thereby reducing apoptotic processes in neuronal cells . The compound also modulates sodium channels, particularly Nav1.7, by enhancing their current and slowing inactivation . These actions contribute to its neuroprotective effects and its potential as a therapeutic agent .
Comparison with Similar Compounds
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is unique in its dual action as a potassium channel blocker and sodium channel modulator. Similar compounds include:
Blood depressing substance II: Another peptide from with similar ion channel blocking properties.
Sea anemone toxins: A group of peptide toxins that modulate ion channels, including those from Anthopleura elegantissima and Stichodactyla helianthus.
Scorpion toxins: Peptide toxins from scorpions that target ion channels, such as charybdotoxin and margatoxin.
This compound stands out due to its high potency and specificity for Kv3.4 and Nav1.7 channels, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C210H297N57O56S6 |
---|---|
Molecular Weight |
4708.37 |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,2aS,5aS,6R,9S,11aS,12R,14aS,15S,17aS,21S,22aR,27S,33S,39S,42S,45S,48S,51S,54S,60S,63R,69S,78S,84S,87S,90S,93S,96R,99S)-2a,21-bis(4-aminobutyl)-14a,93-bis(2-amino-2-oxoethyl)-6-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-9-benzyl-17a,48-bis[(2S)-butan-2-yl]-33,54-bis(3-carbamimidamidopropyl)-39-(carboxymethyl)-60,87-bis[(1R)-1-hydroxyethyl]-15,90-bis(hydroxymethyl)-78,84,99-tris[(4-hydroxyphenyl)methyl]-5a,45-bis(1H-indol-3-ylmethyl)-42,51-bis(2-methylpropyl)-a,3a,6a,7,10,12a,13,15a,16,18a,19,20a,22,28,31,34,37,40,43,46,49,52,55,58,61,64,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-3,4,24a,25a,28a,29a-hexathia-1a,4a,7a,8,11,13a,14,16a,17,19a,20,21a,23,29,32,35,38,41,44,47,50,53,56,59,62,65,71,74,77,80,83,86,89,92,95,98-hexatriacontazahexacyclo[61.56.7.412,96.023,27.065,69.0107,111]triacontahectane-22a-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)/t107-,108-,109-,110-,111+,112+,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-,172-/m0/s1 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)CC(=O)N)CC5=CNC6=CC=CC=C65)CCCCN)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)CNC(=O)C8CCCN8C2=O)CC9=CC=C(C=C9)O)CC2=CC=C(C=C2)O)C(C)O)CO)CC(=O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CNC2=CC=CC=C21)CC(C)C)CC(=O)O)CCCNC(=N)N)CCCCN)CO)CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NC(CC1=CNC=N1)C(=O)O)C(C)O)CCCNC(=N)N)CC(C)C |
Synonyms |
Alternative Name: Blood depressing substance 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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